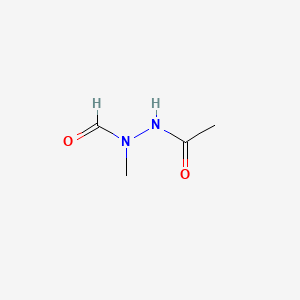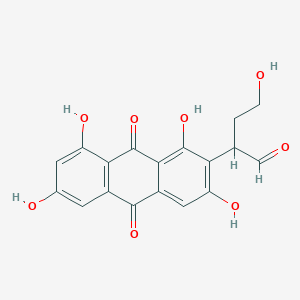
Versiconal hydroxyaldehyde form
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versiconal hydroxyaldehyde form is the tricyclic anthraquinone-hydroxyaldehyde form of versicolorone. It is a versiconal, an aldehyde and a tetrahydroxyanthraquinone.
Aplicaciones Científicas De Investigación
Enzymatic Conversion in Aflatoxin Biosynthesis
Versiconal hydroxyaldehyde form (VHOH) is involved in the metabolic pathway of aflatoxin biosynthesis. The conversion of versiconal hemiacetal acetate (VHA) to VHOH is catalyzed by an esterase enzyme encoded by the estA gene in Aspergillus parasiticus. This process is part of a complex metabolic grid, where the conversion steps of VHA to VHOH and from versiconol acetate (VOAc) to versiconol (VOH) may be facilitated by the same esterase. Disruption of the estA gene in A. parasiticus leads to the accumulation of VHA and other intermediates, indicating the crucial role of estA-encoded esterase in aflatoxin biosynthesis (Chang, Yabe, & Yu, 2004).
Participation in Aflatoxin Biosynthesis Outside the Gene Cluster
The versiconal hydroxyaldehyde form participates in aflatoxin biosynthesis through a series of enzymatic reactions. The vrdA gene, although not located within the aflatoxin gene cluster, encodes a reductase that catalyzes multiple steps in the pathway, including the conversion of hydroxyversicolorone to versicolorone, VHA to VOAc, and VHOH to VOH. This highlights the interconnected nature of enzymatic functions in the biosynthetic pathway of aflatoxins and the involvement of genes outside the primary gene cluster (Shima et al., 2009).
Propiedades
Número CAS |
62218-05-7 |
|---|---|
Nombre del producto |
Versiconal hydroxyaldehyde form |
Fórmula molecular |
C18H14O8 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanal |
InChI |
InChI=1S/C18H14O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-7,19,21-23,25H,1-2H2 |
Clave InChI |
GMVJTFZRAUCHLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |
Sinónimos |
versiconal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)
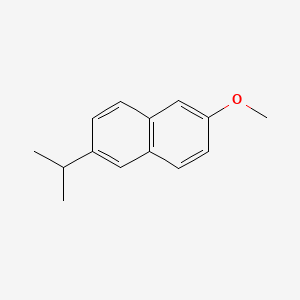
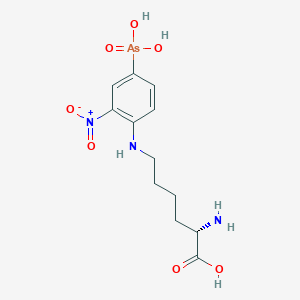
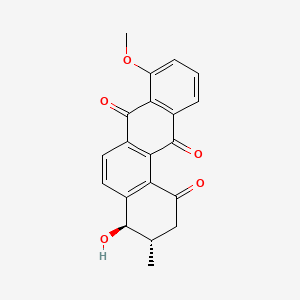
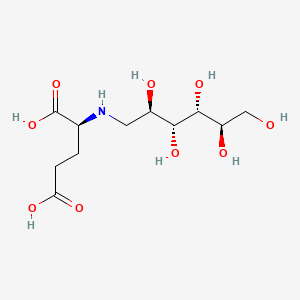
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
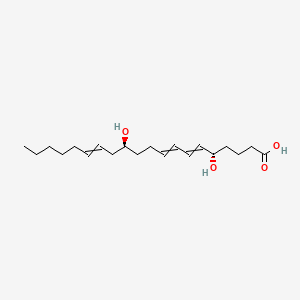

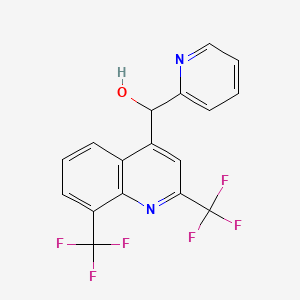
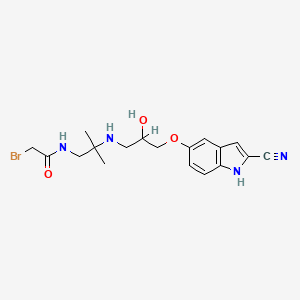
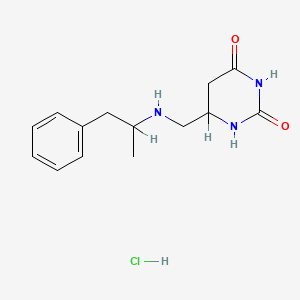
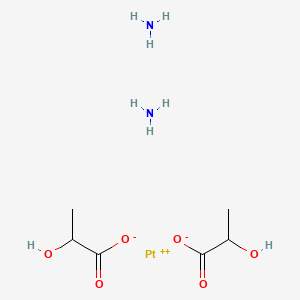
![3-(2-PYRIDYL)-5,6-bis-[2-(5-FURYL-SULFONIC ACID)]-1,2,4-TRIAZINE](/img/structure/B1211663.png)
